(2-Chloro-4-propylpyrimidin-5-yl)boronic acid
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Overview
Description
(2-Chloro-4-propylpyrimidin-5-yl)boronic acid is an organoboron compound with the molecular formula C7H10BClN2O2 and a molecular weight of 200.43 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a chlorine atom and a propyl group. It is primarily used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-propylpyrimidin-5-yl)boronic acid typically involves the borylation of the corresponding halopyrimidine. One common method is the palladium-catalyzed borylation of 2-chloro-4-propylpyrimidine using bis(pinacolato)diboron as the boron source . The reaction is carried out under an inert atmosphere, often using a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl2. The reaction conditions generally include heating the mixture to around 80-100°C for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-propylpyrimidin-5-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling . This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Conditions: The reaction is typically carried out under an inert atmosphere at temperatures ranging from 50-100°C.
Major Products
The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2-Chloro-4-propylpyrimidin-5-yl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The primary mechanism of action for (2-Chloro-4-propylpyrimidin-5-yl)boronic acid in Suzuki–Miyaura coupling involves the transmetalation of the boronic acid to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the halide substrate, which undergo oxidative addition and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-4-methylpyrimidin-5-yl)boronic acid
- (2-Chloro-4-ethylpyrimidin-5-yl)boronic acid
- (2-Chloro-4-isopropylpyrimidin-5-yl)boronic acid
Uniqueness
(2-Chloro-4-propylpyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions . The propyl group provides a balance between steric hindrance and electronic effects, making it a valuable intermediate in the synthesis of various organic compounds .
Properties
Molecular Formula |
C7H10BClN2O2 |
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Molecular Weight |
200.43 g/mol |
IUPAC Name |
(2-chloro-4-propylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C7H10BClN2O2/c1-2-3-6-5(8(12)13)4-10-7(9)11-6/h4,12-13H,2-3H2,1H3 |
InChI Key |
KXUBMJLAQSKSJL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1CCC)Cl)(O)O |
Origin of Product |
United States |
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